![molecular formula C12H15N3O2S B3123904 4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid CAS No. 313534-30-4](/img/structure/B3123904.png)
4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid
Overview
Description
“4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid” is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 . It is also known as "(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid" .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a six-membered aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 . This core is substituted with an ethyl group at position 6 and an amino-butyric acid group at position 4 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.28 . The InChI code for this compound is 1S/C10H11N3O2S/c1-2-6-3-7-9(11-4-8(14)15)12-5-13-10(7)16-6/h3,5H,2,4H2,1H3,(H,14,15)(H,11,12,13) .Scientific Research Applications
Anticancer Activity:
The compound has been investigated for its anticancer potential. Specifically, derivatives of thieno[2,3-d]pyrimidine have shown promising results against human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). Notably, compounds like 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibited potent anticancer activity .
Antitubercular Activity:
Thieno[2,3-d]pyrimidine derivatives have also been explored as potential antitubercular agents. Some compounds demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .
Dihydrofolate Reductase Inhibition:
Another related compound, Piritrexim , inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects in animal models .
Other Pharmacological Activities:
Heterocyclic compounds containing thiophenes and pyrimidines exhibit a broad range of pharmacological effects. These include antifungal, CNS depressant, analgesic, anti-inflammatory, antibacterial, and antitumor properties. Thienopyrimidine derivatives, in particular, have been studied for their antitumor and anticancer activities .
Triazole-Ring-Containing Compounds:
Triazole-ring-containing compounds, which interact with biological receptors due to their dipole character and hydrogen bonding, play a crucial role in various medications. These include antiplatelet, anticonvulsant, antidepressant, antifungal, antimigraine, and antiviral drugs .
Hydrazones and Antimicrobial Activity:
Hydrazones with an azomethine (–NHN=CH–) group exhibit widespread biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects .
Thienopyrimidine Nucleosides as Antiviral Agents:
Thienopyrimidine nucleosides have been studied as antiviral agents, contributing to antiviral therapies .
SAR (Structure-Activity Relationship):
Exploring the structure-activity relationship (SAR) of thieno[2,3-d]pyrimidines is essential for optimizing their pharmacological properties. Novel derivatives with specific substitutions have shown promising activity against breast and liver cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-2-8-6-9-11(13-5-3-4-10(16)17)14-7-15-12(9)18-8/h6-7H,2-5H2,1H3,(H,16,17)(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISYYGNHKBJWIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191124 | |
Record name | 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
313534-30-4 | |
Record name | 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313534-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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